3-Acétylhexane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

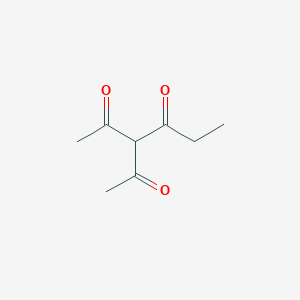

3-Acetylhexane-2,4-dione is an organic compound with the molecular formula C8H12O3. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Applications De Recherche Scientifique

3-Acetylhexane-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various fine chemicals and as a precursor in the production of polymers and resins.

Mécanisme D'action

Target of Action

It’s known that this compound is a symmetrical β-diketone . β-diketones, such as acetylacetone, have been shown to interact significantly with intramolecular hydrogen bonds . These bonds play a crucial role in the radiolytic transformations of organic compounds .

Mode of Action

The mode of action of 3-Acetylhexane-2,4-dione involves its interaction with intramolecular hydrogen bonds. In the case of acetylacetone, a similar β-diketone, the intramolecular hydrogen bond suppresses the proton transfer from the primary radical cation to the molecule and promotes cleavage of the C–OH bond in the enol form . This interaction significantly affects the radiolytic transformations of organic compounds .

Biochemical Pathways

The compound’s interaction with intramolecular hydrogen bonds can influence various biochemical processes, including the radiolytic transformations of organic compounds .

Result of Action

The result of 3-Acetylhexane-2,4-dione’s action is the transformation of organic compounds through radiolysis. For instance, in the case of acetylacetone, the major heavy product of radiolysis at 295 K is 4-oxopent-2-en-2-yl acetate . Under boiling conditions (413 K), hydrogen bonds are cleaved, resulting in the predominant formation of 4-hydroxy-2-pentanone .

Action Environment

The action of 3-Acetylhexane-2,4-dione is influenced by environmental factors such as temperature. For example, the product nature and the efficiency of radiolytic processes considerably change on going from room temperature (295 K) to the boiling point (413 K) . This is due to the presence or absence of hydrogen bonds, which are a key factor in these transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Acetylhexane-2,4-dione can be synthesized through several methods. One common method involves the Claisen condensation of acetylacetone with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH2COCH3+CH3COCH3→CH3COCH2COCH2CH3

Industrial Production Methods

In industrial settings, the synthesis of 3-acetylhexane-2,4-dione often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetylhexane-2,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can react with 3-acetylhexane-2,4-dione under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted diketones.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetylacetone (2,4-Pentanedione): Similar structure but with one less carbon atom.

Hexane-2,4-dione: Lacks the acetyl group at the third position.

3-Methylhexane-2,4-dione: Similar structure with a methyl group instead of an acetyl group.

Uniqueness

3-Acetylhexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ability to form stable enolates and participate in various chemical transformations makes it a valuable compound in both academic and industrial research.

Activité Biologique

3-Acetylhexane-2,4-dione, an organic compound with the molecular formula C8H12O3, is a symmetrical β-diketone that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two ketone groups, which contribute to its reactivity and biological interactions. Its structure allows for intramolecular hydrogen bonding, influencing its biochemical behavior. The compound is primarily studied for its antimicrobial and antioxidant properties, making it a candidate for various applications in medicine and industry.

Antimicrobial Activity

Research indicates that 3-Acetylhexane-2,4-dione exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that compounds with acetyl groups typically show enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Antioxidant Properties

The antioxidant capacity of 3-Acetylhexane-2,4-dione has been investigated in several studies. The compound's ability to scavenge free radicals is attributed to the presence of its diketone structure, which can donate hydrogen atoms to reactive species, thereby neutralizing them .

The biological activity of 3-Acetylhexane-2,4-dione is largely influenced by its chemical interactions at the molecular level:

- Intramolecular Hydrogen Bonding : This property stabilizes the compound and affects its reactivity with biological macromolecules.

- Radical Scavenging : The diketone structure allows it to act as an electron donor in redox reactions, enhancing its antioxidant potential .

Case Studies

- Antimicrobial Efficacy : In a comparative study, 3-Acetylhexane-2,4-dione demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were lower than those of many standard antimicrobial agents .

- Cytotoxicity Assessments : In vitro studies evaluating cytotoxic effects on cancer cell lines revealed that while some derivatives exhibited cytotoxicity at higher concentrations, 3-Acetylhexane-2,4-dione showed a dose-dependent increase in cell viability in certain assays .

Data Tables

Propriétés

IUPAC Name |

3-acetylhexane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKPWYFCOJJMFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.